molecular formula C12H14ClFO B8001749 1-(3-Chloro-5-fluorophenyl)hexan-1-one

1-(3-Chloro-5-fluorophenyl)hexan-1-one

Cat. No.: B8001749
M. Wt: 228.69 g/mol
InChI Key: VSPNQZGNIAANHB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)hexan-1-one is an organic compound with the molecular formula C12H14ClFO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a hexane chain and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-5-fluorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 1-(3-chloro-5-fluorophenyl)hexanoic acid.

    Reduction: Formation of 1-(3-chloro-5-fluorophenyl)hexanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)hexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (3F-α-PHP): Similar structure with a pyrrolidine ring instead of a hexane chain.

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC): Similar structure with a dimethylamino group.

Uniqueness: 1-(3-Chloro-5-fluorophenyl)hexan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPNQZGNIAANHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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